Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate
Overview
Description
Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate is a useful research compound. Its molecular formula is C10H9F2NO3 and its molecular weight is 229.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that the compound contains a 2,6-difluoroaniline moiety , which is often used in the synthesis of various pharmaceuticals and agrochemicals . The specific role of the target would depend on the context of the compound’s use.
Mode of Action
Compounds containing the 2,6-difluoroaniline moiety are often involved in various types of coupling reactions, such as the suzuki-miyaura coupling . In these reactions, the compound can form new carbon-carbon bonds, which can lead to significant changes in the molecular structure.
Biochemical Pathways
Given its potential use in the synthesis of pharmaceuticals and agrochemicals , it’s likely that the compound could affect a variety of biochemical pathways depending on the specific molecules it’s used to synthesize.
Result of Action
As a potential intermediate in the synthesis of pharmaceuticals and agrochemicals , the compound could have a wide range of effects depending on the specific molecules it’s used to synthesize.
Biological Activity
Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
This compound is classified under the category of substituted anilines. Its chemical formula is with a molecular weight of approximately 229.20 g/mol. The structure consists of an ethyl ester linked to a difluoroaniline moiety, which contributes to its unique biological properties.
Recent studies indicate that this compound may modulate various biological pathways through its interaction with specific receptors. One notable area of interest is its effect on the apelin receptor (APJ) signaling pathway. The APJ receptor is involved in several physiological processes, including cardiovascular regulation and metabolic homeostasis .
The compound has been shown to act as an agonist for the APJ receptor, which may enhance cardiovascular function and offer therapeutic benefits in conditions such as heart failure and hypertension .
Anticoagulant Properties
This compound has been investigated for its anticoagulant effects, particularly as an inhibitor of activated blood coagulation factor X (FXa). FXa plays a crucial role in the coagulation cascade, and its inhibition can prevent thrombus formation, making this compound a candidate for treating thromboembolic disorders .
Table 1: Summary of Biological Activities
Activity | Mechanism/Target | Potential Applications |
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APJ Receptor Agonism | Modulates cardiovascular responses | Heart failure, hypertension |
FXa Inhibition | Anticoagulant effect | Thrombosis, embolism prevention |
Anti-inflammatory Effects | Modulation of inflammatory pathways | Treatment of systemic inflammatory conditions |
Case Studies and Research Findings
- Cardiovascular Studies : Research has demonstrated that compounds similar to this compound can significantly improve cardiac output and reduce blood pressure by enhancing APJ signaling pathways. This suggests a promising role in managing heart-related diseases .
- Thromboembolic Disorders : In animal models, the administration of this compound has shown a marked reduction in thrombus formation following surgical procedures such as angioplasty. These findings highlight its potential as an effective oral anticoagulant with rapid onset and sustained effects .
- Inflammatory Response : Preliminary studies indicate that the compound may also exert anti-inflammatory effects by modulating cytokine release during inflammatory responses. This could be beneficial in conditions characterized by excessive inflammation .
Safety and Toxicity Considerations
While the therapeutic potential is significant, it is essential to evaluate the safety profile of this compound. Toxicological assessments are necessary to determine any adverse effects associated with its use. Current data suggest that while acute toxicity appears low in preliminary studies, comprehensive long-term studies are required to establish a complete safety profile .
Properties
IUPAC Name |
ethyl 2-(2,6-difluoroanilino)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO3/c1-2-16-10(15)9(14)13-8-6(11)4-3-5-7(8)12/h3-5H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHFTPUKLJFLLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381639 | |
Record name | ethyl 2-(2,6-difluoroanilino)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648408-62-2 | |
Record name | ethyl 2-(2,6-difluoroanilino)-2-oxoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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